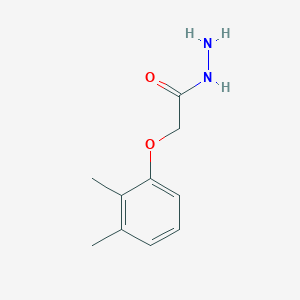

2-(2,3-Dimethylphenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dimethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenoxyacetohydrazide structure, which includes a dimethyl-substituted phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions generally include:

-

Step 1: Formation of 2-(2,3-Dimethylphenoxy)acetic acid

Reagents: 2,3-dimethylphenol, chloroacetic acid

Conditions: Acidic medium, reflux

-

Step 2: Formation of this compound

Reagents: 2-(2,3-Dimethylphenoxy)acetic acid, hydrazine hydrate

Conditions: Neutral or slightly basic medium, room temperature

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,3-Dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-(2,3-Dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,4-Dimethylphenoxy)acetohydrazide

- 2-(2,5-Dimethylphenoxy)acetohydrazide

- 2-(3,4-Dimethylphenoxy)acetohydrazide

Uniqueness

2-(2,3-Dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Actividad Biológica

2-(2,3-Dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. It features both an acetylhydrazide group and a dimethylphenoxy group, which contribute to its unique chemical properties and potential biological activities. This compound has garnered interest for its possible applications in agriculture as herbicides or fungicides due to its biological activity .

Chemical Structure and Properties

The structural characteristics of this compound allow for potential hydrogen bonding and hydrophobic interactions. The presence of functional groups such as the acetylhydrazide moiety enables reactions typical of hydrazides, including condensation with carbonyl compounds to form hydrazones. The phenoxy group may participate in electrophilic aromatic substitution reactions, influencing the compound's reactivity .

Biological Activity

Research on the biological activity of this compound is limited but suggests promising avenues for exploration. Similar hydrazide compounds have shown various biological activities, including:

- Antimicrobial Activity : Compounds with hydrazide functionalities are often investigated for their ability to inhibit microbial growth. Preliminary studies indicate that this compound may exhibit antimicrobial properties, although specific data on its efficacy is still needed .

- Anticancer Potential : The unique arrangement of functional groups in this compound could enhance its bioactivity against cancer cells. While direct studies are scarce, related compounds have demonstrated anticancer properties in various assays .

- Anti-inflammatory Effects : Hydrazides are frequently studied for their anti-inflammatory effects. The potential of this compound in this regard remains to be fully characterized .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of similar phenoxy derivatives that exhibit significant biological activities. For instance:

- Molecular Docking Studies : In silico molecular docking studies have been conducted on related compounds to evaluate their binding affinities to various enzymes. These studies provide insights into the potential mechanisms through which this compound might exert its biological effects .

- Pharmacokinetic Profiling : Research involving pharmacokinetic properties has shown that compounds similar to this compound demonstrate favorable absorption characteristics but may face challenges regarding blood-brain barrier permeability and metabolic stability .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 2-(2,4-Dimethylphenoxy)acetohydrazide | 0.96 | Different positioning of methyl groups on the phenyl ring |

| 2-(2,5-Dimethylphenoxy)acetohydrazide | 0.98 | Variations in methyl group placement |

| 2-(2,6-Dimethylphenoxy)acetohydrazide | 0.96 | Structural variations affecting sterics |

These compounds exhibit varying degrees of biological activity due to differences in their substituents and spatial arrangements .

Propiedades

IUPAC Name |

2-(2,3-dimethylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRIARQZPKNHKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407337 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134432-60-3 |

Source

|

| Record name | 2-(2,3-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.